![molecular formula C23H25NO4 B2778280 (2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid CAS No. 2137072-78-5](/img/structure/B2778280.png)

(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

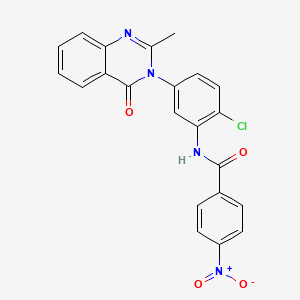

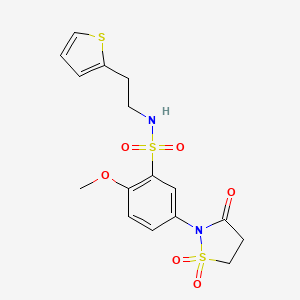

(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reactive Intermediates in Peptide Synthesis

This compound is explored in the context of peptide synthesis, particularly focusing on the first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, which are derived from urethane-protected amino acids. The study elucidates the geometrical and electronic characteristics of these intermediates, providing insights into their role in peptide bond formation and stability (Crisma et al., 1997).

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

Another application involves the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, leveraging their interactions modeled through quantum mechanical computations. This approach signifies a step forward in the enzymatic activation of surfactants, enabling on-demand homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues

Research into the synthesis of oligomers from sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids showcases another facet of this compound's utility. These monomer units are incorporated into solid-phase synthesis, leading to the efficient creation of oligomers. This method demonstrates the versatility of N-fluoren-9-ylmethoxycarbonyl-protected amino acids in synthesizing complex molecular structures, which could have implications for drug design and biomolecular research (Gregar & Gervay-Hague, 2004).

Ring-opening Polymerization of an O-carboxyanhydride Monomer

The synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlights a polymer chemistry application. This research points to the potential of using specific catalysts for the controlled polymerization of OCAs, leading to hydrophilic poly(α-malic acid) polymers. Such materials could have significant applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (Pounder et al., 2011).

Synthesis of Complex Head-to-Side-Chain Cyclodepsipeptides

Finally, the detailed protocol for synthesizing 'head-to-side-chain cyclodepsipeptides,' using protected amino acids derived from this compound, offers a glimpse into the advanced synthetic strategies in peptide and depsipeptide chemistry. These methodologies facilitate the creation of structurally complex and biologically significant molecules, such as pipecolidepsin A, which exhibits cytotoxicity against various human cancer cell lines (Pelay-Gimeno et al., 2016).

Eigenschaften

IUPAC Name |

(2R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-14-11-16(22(25)26)12-15(2)24(14)23(27)28-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,14-16,21H,11-13H2,1-2H3,(H,25,26)/t14-,15+,16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHDEBRAXHKOF-XYPWUTKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)

![2-(6-Methylpyridazin-3-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2778205.png)

![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)